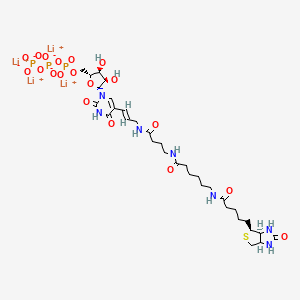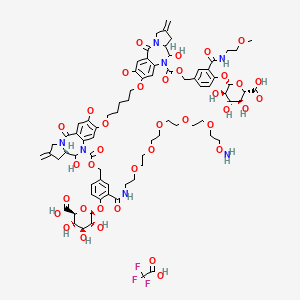
Thymidine-5'-monophosphate-13C10,15N2 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine-5’-monophosphate-13C10,15N2 (disodium) is a labeled nucleotide analog used in various scientific research applications. It is a stable isotope-labeled compound where carbon-13 and nitrogen-15 isotopes replace the natural carbon and nitrogen atoms in the thymidine-5’-monophosphate molecule. This labeling allows for precise tracking and quantification in biochemical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-5’-monophosphate-13C10,15N2 (disodium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine-5’-monophosphate molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to obtain the monophosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Thymidine-5’-monophosphate-13C10,15N2 (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and isotopic enrichment. The final product is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine-5’-monophosphate-13C10,15N2 (disodium) can undergo various chemical reactions, including:
Oxidation: Conversion to thymidine-5’-diphosphate or thymidine-5’-triphosphate.
Reduction: Reduction of the phosphate group to form thymidine.
Substitution: Replacement of the phosphate group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions include thymidine-5’-diphosphate, thymidine-5’-triphosphate, and various substituted thymidine derivatives .
Applications De Recherche Scientifique
Thymidine-5’-monophosphate-13C10,15N2 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track nucleotide metabolism.
Biology: Employed in DNA synthesis studies to understand replication and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of diagnostic assays and therapeutic agents
Mécanisme D'action
Thymidine-5’-monophosphate-13C10,15N2 (disodium) exerts its effects by incorporating into DNA during replication. The labeled isotopes allow for precise tracking of the nucleotide within biological systems. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism. The pathways involved include DNA synthesis, repair, and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thymidine-5’-monophosphate (unlabeled)
- Thymidine-5’-diphosphate-13C10,15N2 (disodium)
- Thymidine-5’-triphosphate-13C10,15N2 (disodium)
Uniqueness
Thymidine-5’-monophosphate-13C10,15N2 (disodium) is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Propriétés
Formule moléculaire |
C10H13N2Na2O8P |
|---|---|
Poids moléculaire |
378.09 g/mol |
Nom IUPAC |
disodium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
Clé InChI |
AGSQMPPRYZYDFV-RUIBEINESA-L |
SMILES isomérique |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



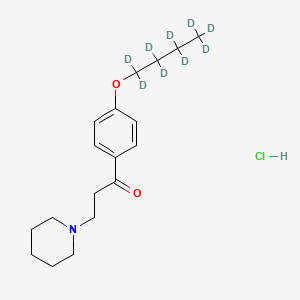
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
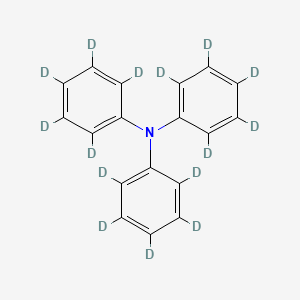
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)

![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
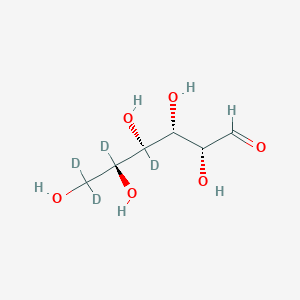
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
